molecular formula C14H14N2O4 B5702509 N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5702509
M. Wt: 274.27 g/mol
InChI Key: RXGXZEAOSOCXLI-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrofuran ring and an ethyl-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of N-ethyl-o-toluidine with crotonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the use of phase transfer catalysts to treat the compound with an aqueous alkaline solution at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in sensory perception and inflammation . This inhibition leads to its antipruritic and antiparasitic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide is unique due to its nitrofuran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-15(11-7-5-4-6-10(11)2)14(17)12-8-9-13(20-12)16(18)19/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXZEAOSOCXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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